2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(4-methoxyphenyl)-, hydrochloride, trans-(+-)-
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Overview
Description
2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(4-methoxyphenyl)-, hydrochloride, trans-(±)- is a complex organic compound It belongs to the class of thiopyrans, which are sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(4-methoxyphenyl)-, hydrochloride, trans-(±)- typically involves multi-step organic reactions. The starting materials often include thiopyran derivatives and other organic reagents. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology
In biological research, the compound may be studied for its potential biological activity. It could be investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its unique structure could interact with specific biological targets, making it a candidate for the treatment of certain diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties. It could be incorporated into polymers, coatings, or other materials to enhance their performance.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-Thiopyran-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(4-methoxyphenyl)-, hydrochloride, trans-(±)- include other thiopyran derivatives and sulfur-containing heterocycles. Examples include:
- 2H-Thiopyran-4-one derivatives
- Tetrahydrothiopyran derivatives
- Methoxyphenyl-substituted thiopyrans
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a thiopyran ring with a dimethylamino methyl group and a methoxyphenyl substituent. This unique combination of functional groups may confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
119558-31-5 |
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Molecular Formula |
C15H24ClNO2S |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
(3R,4S)-3-[(dimethylamino)methyl]-4-(4-methoxyphenyl)thian-4-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO2S.ClH/c1-16(2)10-13-11-19-9-8-15(13,17)12-4-6-14(18-3)7-5-12;/h4-7,13,17H,8-11H2,1-3H3;1H/t13-,15+;/m0./s1 |
InChI Key |
XHSBYNDCVCGGQC-NQQJLSKUSA-N |
Isomeric SMILES |
CN(C)C[C@H]1CSCC[C@]1(C2=CC=C(C=C2)OC)O.Cl |
Canonical SMILES |
CN(C)CC1CSCCC1(C2=CC=C(C=C2)OC)O.Cl |
Origin of Product |
United States |
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